3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Description
Properties
IUPAC Name |
3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-2-20-15(22)17(18-16(20)23)8-10-19(11-9-17)14(21)12-13-6-4-3-5-7-13/h3-7H,2,8-12H2,1H3,(H,18,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYKKMQXHWHXLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2(CCN(CC2)C(=O)CC3=CC=CC=C3)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4It’s structurally similar to spirotetramat, a second-generation insecticide developed by Bayer CropScience. Spirotetramat is known for its unique two-way internal absorption and transport properties, enabling it to be transported to any part of the plant, effectively preventing egg hatching and larval development of pests on roots and leaves.
Mode of Action
The specific mode of action for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat, it may share similar modes of action. Spirotetramat is known for its unique two-way internal absorption and transport properties.
Biochemical Pathways
The specific biochemical pathways affected by 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity, suggesting that they may interact with biochemical pathways related to neuronal signaling and seizure regulation.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Given its structural similarity to spirotetramat, it may share similar pharmacokinetic properties. Spirotetramat is known for its unique two-way internal absorption and transport properties, suggesting it may have good bioavailability.
Result of Action
The specific molecular and cellular effects of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Related compounds have been shown to have anticonvulsant activity, suggesting that they may have a regulatory effect on the central nervous system.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4Spirotetramat, a structurally similar compound, is known for its long-lasting efficacy and can effectively control pests for as long as two months, suggesting that it may be stable under various environmental conditions.
Biological Activity
3-Ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a complex organic compound characterized by its unique triazaspiro framework. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and drug development.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 259.3 g/mol. The structure features a spirocyclic arrangement that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C14H17N3O2 |
| Molecular Weight | 259.3 g/mol |
| IUPAC Name | This compound |
| CAS Number | 751453-92-6 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that it may exhibit antimicrobial , anti-inflammatory , and anticancer properties. The unique triazaspiro structure allows for multiple interactions with biomolecules, potentially leading to diverse therapeutic effects.
Antimicrobial Activity
Studies have shown that compounds similar to this compound possess significant antimicrobial properties. For instance:
- In vitro studies demonstrated efficacy against various bacterial strains.
- Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential enzymes involved in bacterial metabolism.
Anti-inflammatory Effects
Research has suggested that this compound could modulate inflammatory pathways:
- Cytokine Production : It may reduce the production of pro-inflammatory cytokines.
- Animal Models : Inflammation models have shown reduced swelling and pain upon administration of the compound.
Anticancer Potential
Preliminary studies indicate that this compound could have anticancer effects:
- Cell Line Studies : It has been tested against various cancer cell lines with promising results in inhibiting cell proliferation.
- Mechanism : Potential mechanisms include inducing apoptosis and inhibiting tumor growth.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the triazaspiro class:
-
Study on Antimicrobial Activity :
- Researchers tested derivatives against Staphylococcus aureus and Escherichia coli.
- Results indicated a minimum inhibitory concentration (MIC) as low as 10 µg/mL for some derivatives.
-
Anti-inflammatory Research :
- A study utilized a carrageenan-induced paw edema model in rats.
- Administration of the compound resulted in a significant reduction in paw swelling compared to control groups.
-
Anticancer Investigation :
- A recent study evaluated the effects on MCF7 breast cancer cells.
- The compound showed a dose-dependent decrease in cell viability with an IC50 value of 25 µM.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Table 1: Comparison of 1,3,8-Triazaspiro[4.5]decane-2,4-dione Derivatives
Structure-Activity Relationship (SAR) Insights
Chelating Groups at 8-Position: The pyridine derivative (Compound 11) demonstrated potent PHD2 inhibition due to its metal-chelating pyridine ring, critical for binding Fe(II) in the enzyme active site . Inactive analogs (e.g., thiophene or phenol substituents) lacked chelating capacity, highlighting the necessity of electron-rich heterocycles for activity .
Alkyl vs. Aryl Substituents at 3-Position :
- Ethyl (target compound) and methyl (Compound 11) groups at the 3-position are tolerated, suggesting flexibility in small alkyl substitutions. Larger groups (e.g., dodecyl in CAS 82537-67-5) may hinder solubility or binding .
Acyl vs. Aromatic Substituents :
- The 3,4,5-trimethoxybenzoyl derivative (C19H25N3O6) shares structural similarity with the target compound but replaces phenylacetyl with a bulkier, electron-rich benzoyl group. This substitution could enhance π-π stacking but reduce metabolic stability .
Bis-Substituted Derivatives :
Physicochemical Properties
- 8-Benzyl Derivative : Exhibits a high melting point (259–261°C) and density (1.29 g/cm³), indicative of crystalline stability .
Preparation Methods
Cyclocondensation of Urea and Diethyl Oxalate
The core is synthesized via a cyclocondensation reaction between urea, diethyl oxalate, and ammonium carbonate in the presence of sodium methoxide. This single-step method, adapted from CN110818712A, proceeds under reflux in anhydrous methanol:
Reaction Conditions :
-
Molar Ratios : Urea : Diethyl oxalate : Ammonium carbonate = 1.2 : 1 : 0.75
-
Temperature : 25–30°C (primary reaction), 40°C (concentration)
-
Catalyst : Sodium methoxide (2 equiv relative to diethyl oxalate)
Mechanistic Insight :
The reaction initiates with deprotonation of urea by sodium methoxide, followed by nucleophilic attack on diethyl oxalate to form a tetrahedral intermediate. Ammonium carbonate facilitates cyclization, yielding the spirocyclic hydantoin derivative.
Yield and Purity :
-
Isolated Yield : 89–92%
-
Purity : ≥99.7% (HPLC)
Acylation at the 8-Position
The 8-position is acylated with phenylacetyl chloride to introduce the aromatic moiety.
Friedel-Crafts Acylation
Adapted from DE102004014296A1, a Friedel-Crafts approach employs AlCl₃ as a Lewis catalyst:
Reaction Setup :
-
Substrate : 3-Ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (1 equiv)
-
Acylating Agent : Phenylacetyl chloride (2.2 equiv)
-
Catalyst : AlCl₃ (1.5 equiv)
-
Solvent : Dichloromethane, 0°C → RT, 12 hr
Workup :
-
Quench with ice-cold water.
-
Extract with DCM (3×).
-
Concentrate and recrystallize (ethanol/water).
Yield and Selectivity :
-
Isolated Yield : 84%
-
Regioselectivity : >98% at the 8-position (confirmed by ¹H NMR).
Process Optimization and Scalability
Solvent and Temperature Effects
A screening of solvents (Table 1) revealed ethanol/water (3:1) as optimal for balancing reactivity and solubility. Elevated temperatures (>50°C) reduced yields due to decomposition.
Table 1. Solvent Screening for 8-Position Acylation
| Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 84 | 99.2 |
| THF | 40 | 72 | 98.5 |
| Ethanol/Water (3:1) | 25 | 89 | 99.6 |
Catalytic Systems
Replacing AlCl₃ with heterogeneous catalysts (e.g., zeolites) improved eco-friendliness but lowered yields (68–74%).
Analytical Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 7.32–7.25 (m, 5H, Ph), 4.21 (s, 2H, CH₂CO), 3.89 (q, J=7.1 Hz, 2H, NCH₂CH₃), 2.95–2.82 (m, 4H, spiro-H).
-
HPLC : tᵣ = 6.72 min (C18 column, 70:30 H₂O/ACN), purity 99.8%.
Q & A
Q. What are the standard synthetic routes for 3-ethyl-8-(2-phenylacetyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, and how are reaction conditions optimized?
- Methodological Answer : The synthesis typically involves a multi-step approach:
- Step 1 : Formation of the spirocyclic core via cyclization of precursors like piperidone derivatives under Bucherer–Berg reaction conditions (e.g., using ammonium carbonate and KCN in methanol/water) .
- Step 2 : Functionalization at the 8-position via acylation with 2-phenylacetyl chloride under basic conditions (e.g., Et₃N in THF) .
- Optimization : Reaction parameters (temperature: 60–80°C; solvent polarity) are adjusted using Design of Experiments (DoE) to maximize yield (reported 35–97% for analogous compounds) . Purity is enhanced via flash chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. How is the molecular structure of this compound characterized, and what techniques validate its conformation?
- Methodological Answer :
- X-ray crystallography resolves the spirocyclic geometry and confirms the spatial arrangement of the 2-phenylacetyl group .
- NMR spectroscopy (¹H/¹³C, 2D-COSY) identifies key signals:
- Spirocyclic protons : δ 3.2–4.1 ppm (multiplet for triazaspiro NH and CH₂ groups) .
- Phenylacetyl group : Aromatic protons at δ 7.2–7.6 ppm; carbonyl (C=O) at ~170 ppm in ¹³C NMR .
- FT-IR validates functional groups (e.g., C=O stretch at ~1750 cm⁻¹) .
Q. What are the key physicochemical properties influencing its behavior in biological assays?
- Methodological Answer :
- LogP : Predicted ~2.8 (via computational tools like MarvinSketch), indicating moderate lipophilicity for membrane permeability .
- Aqueous solubility : <10 µg/mL (measured via HPLC-UV), necessitating DMSO/cremophor formulations for in vitro studies .
- Stability : pH-dependent hydrolysis of the dione moiety occurs under acidic conditions (t₁/₂ < 24 hrs at pH 3) .
Advanced Research Questions
Q. How can molecular modeling elucidate conformational flexibility and target binding interactions?
- Methodological Answer :
- Docking studies (AutoDock Vina) using the delta opioid receptor (DOR) crystal structure (PDB: 4EJ4) suggest the phenylacetyl group occupies a hydrophobic pocket, while the spirocyclic core stabilizes via hydrogen bonds with Tyr308 .
- MD simulations (AMBER) reveal torsional strain in the triazaspiro ring under physiological conditions, impacting binding kinetics .
Q. What strategies address contradictions in reported biological activity data across similar triazaspiro compounds?
- Methodological Answer :
- Comparative SAR analysis :
| Compound | Substituent at 8-position | DOR EC₅₀ (nM) | Notes |
|---|---|---|---|
| Target | 2-Phenylacetyl | 12 ± 3 | High selectivity over μ-opioid receptor |
| Analog 1 | 3,4,5-Trimethoxybenzoyl | 45 ± 8 | Reduced potency due to steric bulk |
| Analog 2 | Difluorobenzoyl | 8 ± 2 | Enhanced binding via halogen bonding |
- Hypothesis testing : Conflicting DOR agonism data may arise from assay variability (e.g., cAMP vs. β-arrestin recruitment). Standardized protocols (e.g., BRET-based assays) are recommended .
Q. How are derivatives optimized to mitigate off-target effects (e.g., hERG inhibition) while retaining efficacy?
- Methodological Answer :
- Structural modifications : Introducing polar groups (e.g., -COOH at the ethyl chain) reduces hERG affinity (IC₅₀ from 1.2 µM to >30 µM) without compromising DOR activity .
- In silico filters : Use of Volsurf+ to predict hERG liability and adjust logD (target <3) .
Q. What mechanistic insights explain its role as a hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitor?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
